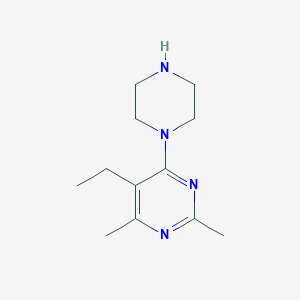![molecular formula C15H11F4N3O2 B12270314 3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B12270314.png)
3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-(3-{[2-(trifluorometil)piridin-4-il]oxi}azetidin-1-carbonil)-3-fluoropiridina es un compuesto orgánico complejo que presenta un anillo de piridina sustituido con grupos flúor y trifluorometilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(3-{[2-(trifluorometil)piridin-4-il]oxi}azetidin-1-carbonil)-3-fluoropiridina normalmente implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Un enfoque común implica la reacción de sustitución nucleofílica de un derivado de piridina fluorado con un intermedio de azetidina. Las condiciones de reacción a menudo requieren el uso de bases fuertes y solventes apróticos polares para facilitar el ataque nucleofílico y la posterior formación del producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar la optimización de la ruta sintética para mejorar el rendimiento y la escalabilidad. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y una mayor eficiencia de producción. Además, el uso de catalizadores y técnicas avanzadas de purificación puede mejorar aún más el proceso general .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-(3-{[2-(trifluorometil)piridin-4-il]oxi}azetidin-1-carbonil)-3-fluoropiridina puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden emplear para eliminar grupos funcionales específicos o alterar el estado de oxidación del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio (KMnO₄), óxido de cromo (CrO₃)
Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄)
Reactivos de sustitución: Haluros, reactivos organometálicos (p. ej., reactivos de Grignard)
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de piridina, mientras que la reducción podría producir derivados de piridina parcialmente o totalmente reducidos .
Aplicaciones Científicas De Investigación
La 4-(3-{[2-(trifluorometil)piridin-4-il]oxi}azetidin-1-carbonil)-3-fluoropiridina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
El mecanismo de acción de la 4-(3-{[2-(trifluorometil)piridin-4-il]oxi}azetidin-1-carbonil)-3-fluoropiridina implica su interacción con objetivos moleculares y vías específicos. Los grupos flúor y trifluorometilo del compuesto mejoran su afinidad de unión a proteínas y enzimas diana, lo que potencialmente inhibe su actividad o altera su función. Esto puede conducir a varios efectos biológicos, como actividad antimicrobiana o anticancerígena .
Comparación Con Compuestos Similares
Compuestos Similares
2-Fluoro-4-(trifluorometil)piridina: Otro derivado de piridina fluorado con propiedades químicas similares.
4-Amino-2-(trifluorometil)piridina: Contiene un grupo amino en lugar de la parte de azetidina, lo que lleva a una reactividad y aplicaciones diferentes.
Piridalil: Un derivado de piridina trifluorometil utilizado como insecticida.
Singularidad
La 4-(3-{[2-(trifluorometil)piridin-4-il]oxi}azetidin-1-carbonil)-3-fluoropiridina es única debido a su combinación de grupos flúor y azetidina, que confieren propiedades químicas y biológicas distintas. Esto la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C15H11F4N3O2 |
|---|---|
Peso molecular |
341.26 g/mol |
Nombre IUPAC |
(3-fluoropyridin-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
InChI |
InChI=1S/C15H11F4N3O2/c16-12-6-20-3-2-11(12)14(23)22-7-10(8-22)24-9-1-4-21-13(5-9)15(17,18)19/h1-6,10H,7-8H2 |
Clave InChI |
XTCHLISZZNFKTG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)C2=C(C=NC=C2)F)OC3=CC(=NC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B12270235.png)
![6-cyclopropyl-5-fluoro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12270238.png)
![N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B12270240.png)
![2-(2-Bromo-4-fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12270241.png)
![2-tert-butyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270248.png)
![1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine](/img/structure/B12270251.png)
![2-tert-butyl-1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270261.png)
![2-[(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12270267.png)
![1-(2,3-Dimethylphenyl)-4-[(oxan-4-yl)methyl]piperazine](/img/structure/B12270269.png)
![3-(2-methoxyethyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12270271.png)
![6-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B12270290.png)

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-chlorophenyl)ethan-1-one](/img/structure/B12270293.png)
![3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B12270303.png)
